5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
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Description
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is involved in the synthesis of various derivatives with potential antimicrobial activities. For instance, derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines, including piperazine components, have been evaluated for their antimicrobial effectiveness. Some of these synthesized compounds demonstrated moderate to good activities against test microorganisms, showcasing the compound's role in developing new antimicrobial agents (Bektaş et al., 2007).
Antimicrobial and Anti-Proliferative Activities
Further research has expanded on the antimicrobial potential by synthesizing N-Mannich bases of oxadiazole derivatives, including piperazine components. These compounds were assessed for inhibitory activities against various bacterial strains and pathogenic fungi. Some derivatives showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity against various cancer cell lines was investigated, with some compounds showing promising results, indicating potential applications in cancer therapy (Al-Wahaibi et al., 2021).
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-27-16-6-5-14(12-17(16)28-2)20(26)24-7-9-25(10-8-24)21-15(13-22)23-19(29-21)18-4-3-11-30-18/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNDDXQADGPDSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.